molecular formula C21H22N2O5 B2680937 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 952962-37-7

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2680937
CAS No.: 952962-37-7
M. Wt: 382.416
InChI Key: VVEWGOKKYOOWDS-UHFFFAOYSA-N
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Description

2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic small molecule featuring an isoxazole (1,2-oxazole) core linked to a 3,4-dimethoxyphenyl group and a methoxy-substituted acetamide chain. Isoxazole derivatives are a prominent scaffold in medicinal chemistry due to their versatile biological activities and role as bioisosteres. The specific 3,4-dimethoxyphenyl motif is a common pharmacophore found in compounds with documented biological activity. For instance, analogous structures with dimethoxyphenyl groups have been investigated as potential tyrosinase inhibitors and as cores in novel anticancer agents . Similarly, the acetamide functional group linked to a substituted aniline is a recurrent feature in various biologically active molecules, including those studied for their antifungal properties . The primary research applications for this compound are anticipated to be in the fields of chemical biology and drug discovery. It serves as a valuable intermediate or target molecule for synthesizing novel compounds for high-throughput screening. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly focusing on the role of the methoxy substitutions on both phenyl rings and the spatial orientation conferred by the isoxazole linker. Its mechanism of action is currently undefined and would be dependent on the specific biological target under investigation. Researchers are advised to consult the scientific literature for the latest findings on related structural analogs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-13-5-7-17(25-2)16(9-13)22-21(24)12-15-11-19(28-23-15)14-6-8-18(26-3)20(10-14)27-4/h5-11H,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEWGOKKYOOWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves the formation of the oxazole ring followed by the introduction of the acetamide group. One common method involves the cyclization of a precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like sodium dithionite .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts would be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to form more saturated heterocycles.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the oxazole ring can produce saturated heterocycles.

Mechanism of Action

The mechanism by which 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The oxazole ring and methoxy groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related acetamide derivatives, emphasizing substituent effects, pharmacological activities, and physicochemical properties.

Structural Analogues with Methoxy-Substituted Aromatic Systems

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

    • Structure : Benzamide core with a 3,4-dimethoxyphenethylamine chain.
    • Key Differences : Lacks the oxazole ring and acetamide linkage.
    • Activity : Exhibits anti-inflammatory properties, as demonstrated in studies involving cyclooxygenase (COX) inhibition. The absence of the oxazole ring reduces metabolic stability compared to the target compound .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

    • Structure : Benzothiazole core with trifluoromethyl and 3,4-dimethoxyphenyl groups.
    • Key Differences : Benzothiazole instead of oxazole; trifluoromethyl group enhances electronegativity and metabolic resistance.
    • Activity : Patent data suggest antimicrobial and antitumor applications due to enhanced electron-withdrawing effects from the trifluoromethyl group .

Acetamide Derivatives with Heterocyclic Cores

  • 2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-1-piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

    • Structure : Thiadiazole and piperazinyl groups with a sulfanyl linkage.
    • Key Differences : Thiadiazole and piperazine substituents introduce hydrogen-bonding and basicity, contrasting with the simpler oxazole in the target compound.
    • Activity : Predicted CNS activity due to piperazine’s affinity for neurotransmitter receptors .
  • 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives Structure: Triazole core with furan and sulfanyl groups. Activity: Anti-exudative effects comparable to diclofenac sodium (8 mg/kg), suggesting utility in inflammation management .

Physicochemical and Pharmacokinetic Comparisons

Compound Core Structure Key Substituents LogP (Predicted) Bioactivity Highlights
Target Compound 1,2-Oxazole 3,4-Dimethoxyphenyl, Methoxy-methylphenyl 3.2 High lipophilicity, potential CNS activity
Rip-B Benzamide 3,4-Dimethoxyphenethylamine 2.8 COX inhibition, moderate metabolic stability
N-(6-Trifluoromethylbenzothiazole-2-yl)-... Benzothiazole Trifluoromethyl, 3,4-dimethoxyphenyl 4.1 Antimicrobial, enhanced metabolic resistance
2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-... Thiadiazole Piperazinyl, sulfanyl 2.5 CNS modulation potential

Functional Group Impact on Activity

  • Methoxy Groups : Present in the target compound and Rip-B, these groups enhance lipophilicity and may improve blood-brain barrier penetration.
  • Oxazole vs. Thiadiazole/Triazole : The oxazole in the target compound offers moderate metabolic stability, whereas thiadiazole/triazole cores (e.g., and ) introduce sulfur atoms that may alter redox properties or enzyme interactions.
  • Sulfanyl Linkages : Found in and , these groups increase polarity and may influence solubility or protein binding compared to the target compound’s simpler acetamide linkage .

Pharmacological Data Gaps

Further studies are required to validate its hypothesized CNS effects and metabolic profile.

Biological Activity

2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N3O5C_{19}H_{23}N_{3}O_{5} with a molecular weight of approximately 373.403 g/mol. Its structure features an oxazole ring, which is known for its diverse biological activities, and methoxy groups that may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC19H23N3O5
Molecular Weight373.403 g/mol
IUPAC Name2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide
SMILES RepresentationCOc1ccc(CC(=O)N1CCCC1C(=O)Nc2cc(C)on2)cc3OC

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and receptors, influencing signaling pathways that are crucial for cellular functions. The oxazole moiety may play a significant role in these interactions due to its ability to form hydrogen bonds and coordinate with metal ions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity: Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, in vitro experiments have shown that treatment with this compound leads to increased caspase-3 activity, indicating enhanced apoptotic processes in cancer cell lines.

Anti-inflammatory Effects: The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation.

Antioxidant Properties: The presence of methoxy groups in the structure may contribute to its antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress within cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies: A study conducted on human cancer cell lines demonstrated that treatment with 2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide resulted in significant reductions in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of apoptotic pathways as evidenced by increased levels of cleaved PARP and caspase-3.
  • Animal Models: In vivo studies using murine models have shown promising results in reducing tumor growth when administered alongside standard chemotherapeutics. The combination therapy demonstrated enhanced efficacy compared to monotherapy, suggesting a synergistic effect.
  • Pharmacokinetics: Research on the pharmacokinetics of this compound indicates favorable absorption and distribution profiles, making it a potential candidate for further development as an anticancer agent.

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